molecular formula C6H2F3I2N B1412213 2,4-Diiodo-3-(trifluoromethyl)pyridine CAS No. 1227574-86-8

2,4-Diiodo-3-(trifluoromethyl)pyridine

Cat. No. B1412213
M. Wt: 398.89 g/mol
InChI Key: OXMHDGKPTOYKNV-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and can involve various methods . For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Direct Metalation and Functionalization

2,4-Diiodo-3-(trifluoromethyl)pyridine plays a significant role in direct metalation and subsequent functionalization of pyridines. It undergoes various reactions based on the choice of reagent, leading to selective carboxylation or other functionalizations at specific positions. This capability is crucial for preparing various pyridinecarboxylic acids and quinolinecarboxylic acids, enhancing their versatility in scientific research (Schlosser & Marull, 2003).

Synthesis and X-ray Structure Determination

Another significant application of this compound is in the synthesis of (trifluoromethoxy)pyridines. Efficient and large-scale synthesis methods have been developed for these compounds, leading to new building blocks for life-sciences-oriented research. X-ray crystallographic structure determinations of these pyridines have also been conducted, providing valuable insights into their molecular conformations (Manteau et al., 2010).

Ligand Synthesis and Complex Chemistry

2,4-Diiodo-3-(trifluoromethyl)pyridine derivatives are also employed as ligands in complex chemistry. They have been used in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their diverse applications (Halcrow, 2005).

Trifluoromethyl-substituted Pyridines Synthesis

This compound is pivotal in the synthesis of trifluoromethyl-substituted pyridines. The displacement of iodine by in situ generated (trifluoromethyl)copper has been a successful method to convert iodopyridines into trifluoromethyl pyridines (Cottet & Schlosser, 2002).

Safety And Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives is expected to continue to increase .

properties

IUPAC Name

2,4-diiodo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3I2N/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHDGKPTOYKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodo-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com

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